3-((tert-Butyldimethylsilyl)oxy)-3-cyclohexyl-1-(2-iodophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((tert-Butyldimethylsilyl)oxy)-3-cyclohexyl-1-(2-iodophenyl)propan-1-one” is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group, a cyclohexyl ring, and an iodophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-((tert-Butyldimethylsilyl)oxy)-3-cyclohexyl-1-(2-iodophenyl)propan-1-one” typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Cyclohexyl Ring: The cyclohexyl ring can be introduced through a Grignard reaction or other cyclization methods.
Introduction of Iodophenyl Group: The iodophenyl group is typically introduced via an iodination reaction using iodine or an iodinating reagent.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cycl
Eigenschaften
Molekularformel |
C21H33IO2Si |
---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-cyclohexyl-1-(2-iodophenyl)propan-1-one |
InChI |
InChI=1S/C21H33IO2Si/c1-21(2,3)25(4,5)24-20(16-11-7-6-8-12-16)15-19(23)17-13-9-10-14-18(17)22/h9-10,13-14,16,20H,6-8,11-12,15H2,1-5H3 |
InChI-Schlüssel |
GPAUYVLLDNZQIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)C1=CC=CC=C1I)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.